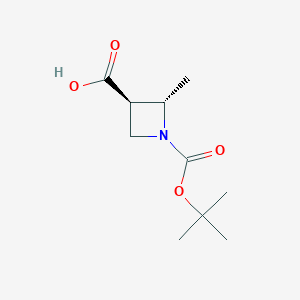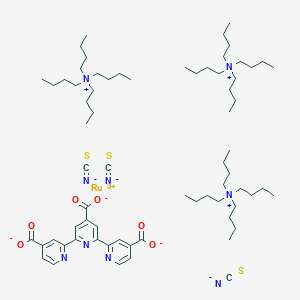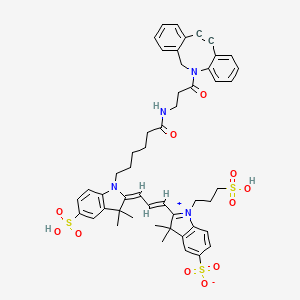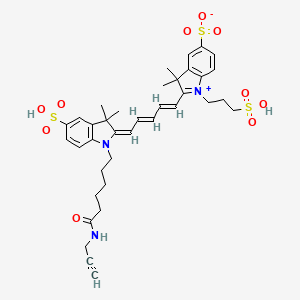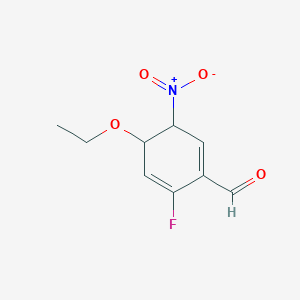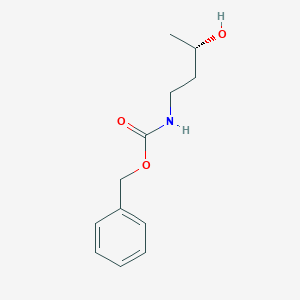
(2S)-N-Cbz-4-Aminobutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-N-Cbz-4-Aminobutan-2-ol, also known as N-carbobenzoxy-4-amino-2-butanol, is an important organic compound used in various scientific and industrial applications. It is a chiral amine that is used as a building block for the synthesis of various compounds, including pharmaceuticals, and is also used as a catalyst for organic synthesis. It is a key component of the chiral pool of compounds used in the synthesis of pharmaceuticals, and is also used in the synthesis of other compounds, such as polymers and dyes.
Mechanism of Action
(2S)-N-Cbz-4-Aminobutan-2-olxy-4-amino-2-butanol (2S)-N-Cbz-4-Aminobutan-2-ol acts as a chiral ligand in asymmetric catalysis, and as a catalyst in the synthesis of polymers and pharmaceuticals. In asymmetric catalysis, the chiral ligand binds to the substrate, allowing for the formation of a chiral product. In the synthesis of polymers and pharmaceuticals, the compound acts as a catalyst, allowing for the formation of the desired product.
Biochemical and Physiological Effects
(2S)-N-Cbz-4-Aminobutan-2-olxy-4-amino-2-butanol (2S)-N-Cbz-4-Aminobutan-2-ol has not been studied in terms of its biochemical and physiological effects. As it is an organic compound, it is likely to be metabolized in the body, but the exact mechanism of action is unknown.
Advantages and Limitations for Lab Experiments
(2S)-N-Cbz-4-Aminobutan-2-olxy-4-amino-2-butanol (2S)-N-Cbz-4-Aminobutan-2-ol has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized. It is also a chiral compound, which makes it useful for the synthesis of chiral compounds. However, it is important to note that the compound can be toxic, and should be handled with care.
Future Directions
There are several potential future directions for research involving (2S)-N-Cbz-4-Aminobutan-2-olxy-4-amino-2-butanol (2S)-N-Cbz-4-Aminobutan-2-ol. These include further research into its use as a chiral ligand in asymmetric catalysis, its use as a catalyst in the synthesis of polymers and pharmaceuticals, its biochemical and physiological effects, and its potential toxicity. Additionally, research into the use of (2S)-N-Cbz-4-Aminobutan-2-olxy-4-amino-2-butanol as a reagent in organic synthesis, and its potential applications in other areas of science, such as materials science and biochemistry, should also be explored.
Synthesis Methods
(2S)-N-Cbz-4-Aminobutan-2-olxy-4-amino-2-butanol (2S)-N-Cbz-4-Aminobutan-2-ol can be synthesized by a number of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the Curtius rearrangement. In the Williamson ether synthesis, an alkoxide is reacted with a haloalkane to form an ether. In the Mitsunobu reaction, an alcohol is reacted with an organophosphorous compound to form an ester. In the Curtius rearrangement, an acyl chloride is reacted with an amine to form an amide.
Scientific Research Applications
(2S)-N-Cbz-4-Aminobutan-2-olxy-4-amino-2-butanol (2S)-N-Cbz-4-Aminobutan-2-ol is used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of polymers, and as a chiral ligand in asymmetric catalysis. It has also been used in the synthesis of pharmaceuticals, such as anticonvulsants and anti-inflammatory drugs. It has also been used in the synthesis of dyes, and as a reagent in organic synthesis.
properties
IUPAC Name |
benzyl N-[(3S)-3-hydroxybutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-10(14)7-8-13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAUELNSZVJUDM-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCNC(=O)OCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[(3S)-3-hydroxybutyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292475.png)
